2-(4-chlorophenyl)-N-[(3-nitrophenyl)carbamothioyl]acetamide
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Overview
Description
2-(4-chlorophenyl)-N-[(3-nitrophenyl)carbamothioyl]acetamide is a chemical compound with potential applications in various fields of scientific research. It is characterized by the presence of a chlorophenyl group, a nitrophenyl group, and a carbamothioyl group attached to an acetamide backbone. This compound is of interest due to its unique chemical structure and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N-[(3-nitrophenyl)carbamothioyl]acetamide typically involves the reaction of 4-chloroaniline with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with thiourea to form the final product. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or acetonitrile .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-N-[(3-nitrophenyl)carbamothioyl]acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Substitution: Sodium hydroxide, potassium carbonate.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products Formed
Reduction: 2-(4-aminophenyl)-N-[(3-nitrophenyl)carbamothioyl]acetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-chlorobenzoic acid and 3-nitroaniline.
Scientific Research Applications
2-(4-chlorophenyl)-N-[(3-nitrophenyl)carbamothioyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-N-[(3-nitrophenyl)carbamothioyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the nitrophenyl and chlorophenyl groups can enhance its binding affinity and specificity. The carbamothioyl group may also play a role in stabilizing the interaction with the target molecule .
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenyl)acetamide: Lacks the nitrophenyl and carbamothioyl groups, resulting in different reactivity and applications.
(4-chloro-3-nitrophenyl)(phenyl)methanone: Contains a similar nitrophenyl group but differs in the overall structure and functional groups.
2-chloro-4-nitrophenyl isocyanate: Shares the nitrophenyl group but has an isocyanate functional group instead of the acetamide and carbamothioyl groups.
Uniqueness
2-(4-chlorophenyl)-N-[(3-nitrophenyl)carbamothioyl]acetamide is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of both nitrophenyl and chlorophenyl groups enhances its potential for diverse applications in research and industry.
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-[(3-nitrophenyl)carbamothioyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O3S/c16-11-6-4-10(5-7-11)8-14(20)18-15(23)17-12-2-1-3-13(9-12)19(21)22/h1-7,9H,8H2,(H2,17,18,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGDVBNQOBMZFAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=S)NC(=O)CC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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